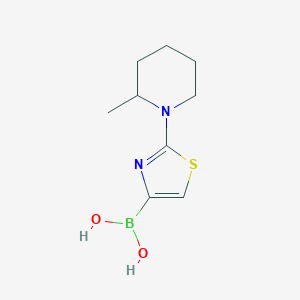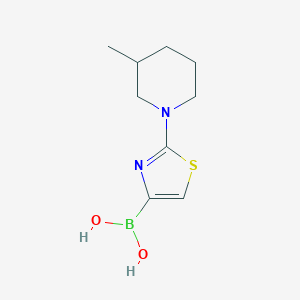![molecular formula C11H19NO4 B6416288 3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid CAS No. 1335042-76-6](/img/structure/B6416288.png)
3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid is a compound that belongs to the class of aliphatic compounds and derivatives. . This compound is primarily used in laboratory settings for various chemical reactions and research purposes.
作用机制
Target of Action
N-Boc-(+/-)-3-aminohex-5-enoic acid is primarily used as a protective agent for amines in organic synthesis . The compound’s primary targets are the amine groups present in various biomolecules .
Mode of Action
The compound works by protecting the amine groups, making them less reactive and more stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . This is achieved through the formation of tert-butyl carbamates (Boc), which can be easily introduced and removed under a variety of conditions .
Biochemical Pathways
The key biochemical pathway involved in the action of N-Boc-(+/-)-3-aminohex-5-enoic acid is the protection and deprotection of amines. This process is fundamental in organic synthesis, especially in peptide chemistry . The compound is used to protect amino groups in amino acids, making them resistant to racemization during peptide synthesis .
Result of Action
The result of the action of N-Boc-(+/-)-3-aminohex-5-enoic acid is the successful protection of amine groups in various biomolecules, allowing for more controlled and efficient organic synthesis . This includes the synthesis of peptides, where the compound helps prevent unwanted side reactions and ensures the correct sequence of amino acids .
Action Environment
The action of N-Boc-(+/-)-3-aminohex-5-enoic acid can be influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature . Additionally, the compound’s action can be conducted in a continuous flow reactor with a low-boiling solvent, which facilitates product separation and enhances efficiency and productivity relative to a batch process .
生化分析
Biochemical Properties
N-Boc-(+/-)-3-aminohex-5-enoic acid interacts with a variety of enzymes, proteins, and other biomolecules. It is used as a protecting group for amines, especially in peptide synthesis . The N-Boc protection is chemoselective and efficient, allowing for the protection of various structurally diverse amines, amino acids, and peptides .
Cellular Effects
It is known that the compound plays a crucial role in peptide synthesis, which is fundamental to cellular function and processes .
Molecular Mechanism
The molecular mechanism of N-Boc-(+/-)-3-aminohex-5-enoic acid involves its role as a protecting group for amines. It is introduced to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The N-Boc group can be removed under acidic conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, N-Boc-(+/-)-3-aminohex-5-enoic acid has been shown to be stable and efficient for the protection of amines . The compound can be readily separated from the reaction products with simple filtration and recovered for direct reuse .
Metabolic Pathways
The compound is known to play a role in peptide synthesis, which is a fundamental biochemical process .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid typically involves the protection of amino acids with tert-butoxycarbonyl (Boc) groups. One common method is to start with an amino acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
3-tert-Butoxycarbonylamino-hexanoic acid: Similar in structure but lacks the double bond present in 3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid.
(S)-3-((tert-Butoxycarbonyl)amino)hex-5-enoic acid: An enantiomer of the compound with similar properties.
Uniqueness
This compound is unique due to its double bond, which provides additional reactivity and versatility in synthetic applications. This feature distinguishes it from other Boc-protected amino acids and makes it valuable in the synthesis of complex molecules .
属性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHPQLCVYMBPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416209.png)
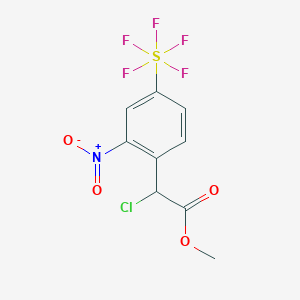
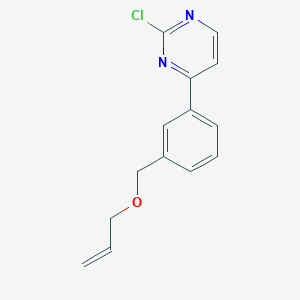
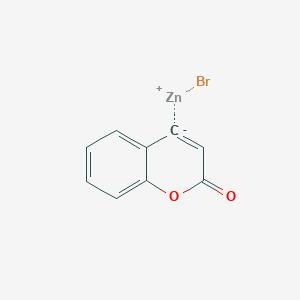
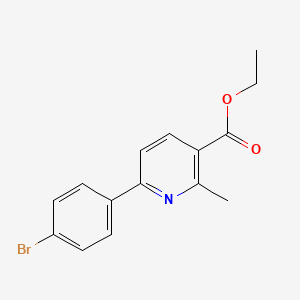
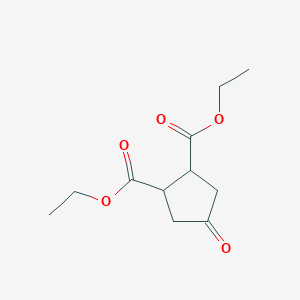
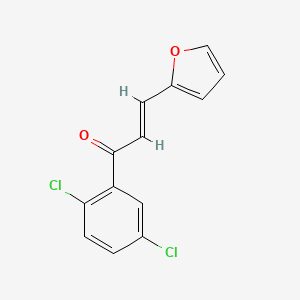
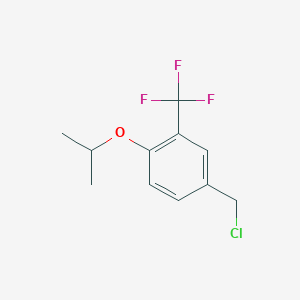
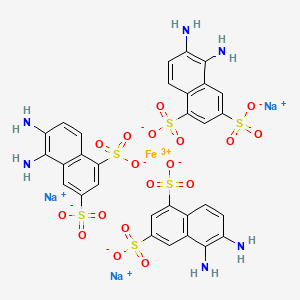
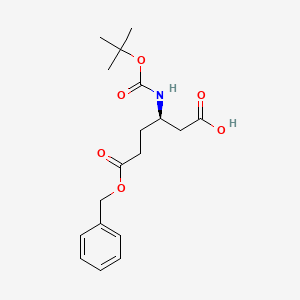
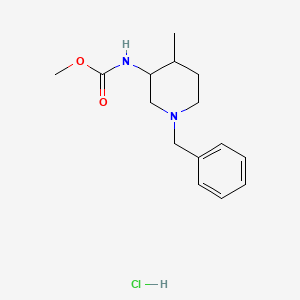
![2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416280.png)
